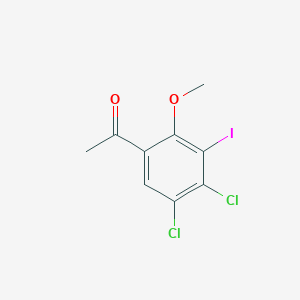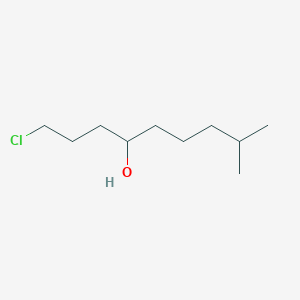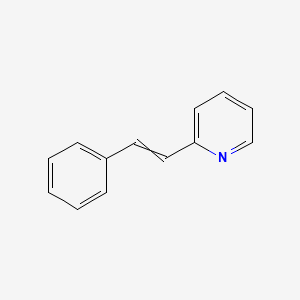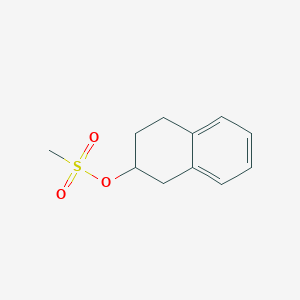![molecular formula C12H10BrNO4S2 B8765055 METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B8765055.png)
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE
描述
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-bromobenzenesulfonamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
科学研究应用
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways.
Material Science: It functions as a semiconductor by facilitating electron transport through its conjugated system.
相似化合物的比较
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but different functional groups.
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C12H10BrNO4S2 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC 名称 |
methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3 |
InChI 键 |
OIKZJIOJIMOMOR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)


![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)



![4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline](/img/structure/B8765039.png)
![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8765042.png)

![2-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B8765061.png)

